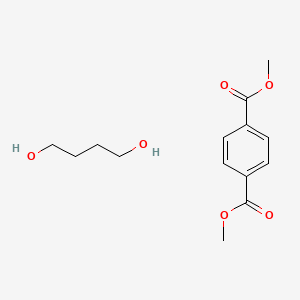

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Description

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate (CAS 30965-26-5) is a polymer formed by the polycondensation of 1,4-butanediol and dimethyl terephthalate. Its molecular formula is C₁₄H₂₀O₆, with a molecular weight of 284.31 g/mol and a density of 1.31 g/mL at 25°C . Commonly known as poly(butylene terephthalate) (PBT), it is a semi-crystalline thermoplastic polymer valued for its mechanical strength, thermal stability (melting point ~225°C), and chemical resistance. Applications include automotive components, electrical insulators, and textile fibers. The polymer’s structure comprises alternating ester linkages between terephthalic acid and 1,4-butanediol units, forming a linear chain with high rigidity .

Properties

IUPAC Name |

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLHXKTPYFDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30965-26-5 | |

| Record name | Butanediol-dimethyl terephthalate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30965-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90932427 | |

| Record name | Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl terephthalate 1,4-butanediol polymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30965-26-5, 144854-91-1 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial Synthetic Routes

The most commonly adopted industrial method for producing butane-1,4-diol involves the Reppe reaction, where acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is subsequently hydrogenated to butane-1,4-diol. This process is favored for its efficiency and scalability in large-scale production.

Hydrogenation of Esters and Maleic Anhydride Derivatives

An alternative method involves catalytic hydrogenation of diesters of C4 dicarboxylic acids or related compounds such as maleic anhydride, succinic acid, or their esters. The hydrogenation is performed in the vapor phase over copper-chromite or copper-zinc catalysts at elevated temperatures (150–240°C) and pressures (25–75 bar).

In a representative process, di-(C1 to C3 alkyl) esters of C4 dicarboxylic acids undergo hydrogenation to yield butane-1,4-diol with high purity (up to 99.7% after distillation) and yields approaching 96% of theoretical values. The process involves:

Reaction Conditions and Catalyst Details

| Parameter | Value/Range | Impact on Yield and Selectivity |

|---|---|---|

| Temperature | 150–240°C | Higher temperatures can increase by-products like THF |

| Pressure | 25–200 bar | Elevated pressure improves hydrogen solubility |

| Catalyst | Cu-Cr (25–45% Cu, 20–35% Cr) or Cu-Zn oxides | Cu-Cr catalysts provide higher stability and selectivity |

| Hydrogen-to-ester ratio | 100:1 to 800:1 | Excess hydrogen reduces side reactions |

| Space velocity (LHSV) | 0.15–0.45 hr⁻¹ | Lower velocities improve conversion |

| Major by-products | γ-Butyrolactone, tetrahydrofuran | Side products minimized by optimized conditions |

A two-stage adiabatic reactor system is often employed, where the intermediate product is cooled by approximately 5°C before the second hydrogenation stage to shift the equilibrium towards butane-1,4-diol formation and minimize by-products.

Preparation of Dimethyl Benzene-1,4-dicarboxylate (Dimethyl Terephthalate)

Liquid Phase Oxidation of Xylene Isomers

Dimethyl benzene-1,4-dicarboxylate is industrially synthesized via oxidation of para-xylene (a xylene isomer) in the liquid phase. The process involves:

- Oxidation of para-xylene with oxygen or air at pressures of 5 to 80 kg/cm² and temperatures between 100°C and 130°C.

- Use of acetic acid as a solvent with a solvent-to-xylene weight ratio of 4 to 20.

- Catalysis by cobalt acetate with low concentrations of activators (non-bromine based) to facilitate electron transfer oxidation pathways.

- Reaction times ranging from one to six hours in stainless steel autoclaves equipped with mechanical stirring and reflux condensers.

After oxidation, the reaction mixture is cooled, and the crude product is crystallized and filtered. The crude dimethyl benzene-1,4-dicarboxylate typically achieves purities of at least 97%, which can be further purified to 99%+ by recrystallization from solvents such as methanol, ethanol, water, or acetic acid.

Purification and Recycling

The filtrate containing solvent, catalyst, and intermediates is dehydrated and recycled with makeup additions of catalyst and solvent to improve process sustainability. The process avoids corrosive initiators, and the oxidation intermediates like toluic acid and carboxybenzaldehyde are rapidly converted to the desired dicarboxylic acid, simplifying purification.

Polymerization to Form Butane-1,4-diol; Dimethyl Benzene-1,4-dicarboxylate

Transesterification Polymerization

The polymer this compound is synthesized by transesterification between dimethyl terephthalate (dimethyl benzene-1,4-dicarboxylate) and 1,4-butanediol. Key features of this process include:

- Use of catalysts such as titanium(IV) butoxide to accelerate ester interchange.

- Reaction under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Controlled molar ratio of monomers, typically 1:1.

- Stepwise temperature increase from 150°C to 220°C to drive polymerization.

- Monitoring of reaction progress via Fourier-transform infrared spectroscopy (FTIR), focusing on the ester carbonyl stretch (~1720 cm⁻¹) and disappearance of hydroxyl peaks.

Reaction Mechanism and Byproducts

The polymerization proceeds via ester bond formation between the hydroxyl groups of butane-1,4-diol and the ester groups of dimethyl benzene-1,4-dicarboxylate, releasing methanol as a byproduct. The process is typically conducted until high molecular weight polymers are formed, as confirmed by spectroscopic and chromatographic methods.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The Reppe reaction remains the backbone of butane-1,4-diol production due to its efficiency and scalability, but hydrogenation of esters offers alternative routes with comparable yields.

- Catalyst choice and reaction conditions critically influence selectivity and by-product formation; copper-chromite catalysts provide robustness and high selectivity.

- The oxidation of xylenes to benzene dicarboxylic acids is optimized by using non-corrosive catalysts and solvents, enabling high purity products with minimal energy consumption.

- Polymerization via transesterification is a well-established method for producing the target polymer, with careful control of temperature and catalyst loading ensuring high molecular weight and purity.

- Recycling of solvents and catalysts in oxidation processes enhances sustainability and cost-effectiveness.

Chemical Reactions Analysis

Reaction Mechanism

-

Initial Hydrogenation :

Diethyl maleate (C₄H₄O₄(C₂H₅)₂) is hydrogenated to diethyl succinate (C₄H₆O₄(C₂H₅)₂) in a preliminary step :This exothermic reaction occurs at temperatures of 150–200°C and pressures of 25–70 bar , with a hydrogen-to-ester molar ratio of 100:1–800:1 .

-

Hydrogenolysis to Butane-1,4-diol :

Diethyl succinate undergoes hydrogenolysis to form butane-1,4-diol (BDO) and ethanol :Side reactions produce γ-butyrolactone (GBL) and tetrahydrofuran (THF) as byproducts.

Reaction Conditions and Byproducts

The table below summarizes critical parameters and outcomes from industrial-scale hydrogenolysis :

| Parameter | Value/Description | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 150–200°C | Higher temperatures favor THF formation. |

| Pressure | 25–70 bar | Elevated pressures improve H₂ solubility. |

| Catalyst | Reduced Cu-Cr or Cu-Zn oxides | Cu-Cr offers higher stability. |

| H₂:Ester molar ratio | 100:1–800:1 | Excess H₂ minimizes side reactions. |

| Space velocity (LHSV) | 0.15–0.45 hr⁻¹ | Lower velocities enhance conversion. |

| Major Products | BDO (79.3%), GBL (16%), THF (4.3%) | Selectivity depends on equilibration. |

Key Observations:

-

A two-stage adiabatic reactor system maximizes BDO yield by cooling the intermediate product (5°C reduction ) before the second hydrogenolysis stage, shifting equilibrium toward BDO over GBL .

-

Catalyst deactivation is minimized by maintaining temperatures below 200°C to prevent coking .

Stability and Reactivity Considerations

Scientific Research Applications

Scientific Research Applications

BDO-DMBDC has been extensively studied for its applications in several scientific fields:

Chemistry

- Solvent Properties : BDO serves as an effective solvent in various chemical reactions due to its ability to dissolve polar and non-polar substances.

- Synthesis of Polymers : It is utilized in the production of polyurethanes and other polymers through reactions with isocyanates, which are crucial for creating materials with specific mechanical properties.

Biology

- Biocompatibility Studies : Research indicates that BDO-DMBDC can be used in biomedical applications due to its biocompatibility when incorporated into materials for drug delivery systems.

- Antioxidant Effects : Derivatives of BDO demonstrate potential antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

Medicine

- Therapeutic Applications : Investigations are ongoing into the potential use of BDO-DMBDC derivatives in therapeutic contexts, particularly in drug formulation where controlled release is desired.

Industry

- Production of Plastics and Fibers : BDO-DMBDC is instrumental in manufacturing plastics such as polybutylene terephthalate (PBT), which is used for its durability and resistance to heat .

- Elastic Fibers : The compound is also utilized in producing elastic fibers that are essential in textiles.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Solvent | High solubility for various substrates |

| Biology | Drug Delivery | Biocompatible materials for medical use |

| Medicine | Therapeutics | Potential for controlled release formulations |

| Industry | Plastics | Durable materials like PBT; elastic fibers |

Case Study 1: Biodegradable Polymers

Recent research focused on synthesizing biodegradable polymers using BDO as a monomer. These polymers exhibited favorable mechanical properties and biocompatibility, making them suitable for drug delivery systems. The study highlighted the potential for sustainable production methods through microbial pathways.

Case Study 2: Antioxidant Activity

A study demonstrated that derivatives of BDO could reduce oxidative damage in cellular models by inhibiting reactive oxygen species (ROS) production during inflammatory responses. This finding suggests potential therapeutic applications in managing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in the synthesis of polyurethanes, the hydroxyl groups of butane-1,4-diol react with isocyanates to form urethane linkages . This reaction is facilitated by catalysts and occurs under specific temperature and pressure conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a chemical compound with diverse applications in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Butane-1,4-diol (BDO) is a diol with two hydroxyl groups, while dimethyl benzene-1,4-dicarboxylate (DMBDC) is an aromatic compound with two carboxylate groups. The combination of these compounds results in a versatile molecule used in various industrial and biological applications.

The biological activity of this compound primarily arises from its interaction with cellular pathways and molecular targets:

- Solvent Properties : BDO acts as a solvent in biochemical reactions, facilitating the solubility of various substrates.

- Polymer Formation : It is involved in the synthesis of polyurethanes through reactions with isocyanates, impacting cellular environments by modifying physical properties of materials used in biomedical applications.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Effects : Studies suggest that derivatives of BDO can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

- Toxicological Studies : Investigations into the toxicity profile show that BDO is metabolized primarily in the liver and brain without significant bioaccumulation. Approximately 94% of the administered dose was eliminated as carbon dioxide within 72 hours .

1. Antioxidant Activity

A study demonstrated that butane-1,4-diol derivatives could reduce oxidative damage in cellular models. The mechanism involved the inhibition of reactive oxygen species (ROS) production during inflammatory responses .

2. Toxicological Assessment

In a controlled study on rats, varying doses of butane-1,4-diol were administered to assess its pharmacokinetics. Results indicated rapid metabolism and excretion predominantly via respiration, suggesting minimal long-term accumulation in tissues .

Data Table: Biological Activity Summary

Research Findings

Recent studies have focused on the synthesis of biodegradable polymers incorporating butane-1,4-diol as a monomer. These polymers exhibit favorable mechanical properties and biocompatibility for applications in drug delivery systems . Additionally, microbial production pathways for BDO have been explored to enhance sustainable production methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing the polymer Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate?

- Methodological Answer : The polymer is synthesized via transesterification between dimethyl terephthalate (dimethyl benzene-1,4-dicarboxylate) and 1,4-butanediol. The reaction typically occurs under inert conditions (e.g., nitrogen atmosphere) with catalysts such as titanium(IV) butoxide. Key parameters include maintaining a molar ratio of 1:1 for the monomers and stepwise temperature control (e.g., 150–220°C). Progress is monitored using FTIR spectroscopy to confirm ester bond formation (C=O stretch at ~1720 cm⁻¹) and the disappearance of hydroxyl peaks from the diol .

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this polymer?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the polymer structure by identifying proton environments (e.g., methylene groups in 1,4-butanediol at δ ~1.7 ppm) and ester carbonyl carbons (~165 ppm).

- FTIR : Detects ester linkages (C=O stretch) and terminal hydroxyl groups.

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution using polystyrene standards.

- Differential Scanning Calorimetry (DSC) : Measures thermal transitions (e.g., glass transition temperature, Tg, and melting point, Tm) .

Q. How can the purity of the polymer be assessed during synthesis?

- Methodological Answer : Purification involves precipitation in non-solvents (e.g., methanol) followed by Soxhlet extraction to remove unreacted monomers. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, targeting residual diol or dimethyl terephthalate. Quantitative analysis uses calibration curves from pure standards .

Advanced Research Questions

Q. How can conflicting DSC data on the polymer’s thermal properties be systematically resolved?

- Methodological Answer : Discrepancies in Tg or Tm values may arise from variations in heating rates, sample history (e.g., annealing), or molecular weight distribution. To resolve contradictions:

Standardize DSC protocols (heating rate: 10°C/min under nitrogen).

Correlate thermal data with X-ray Diffraction (XRD) crystallinity measurements.

Apply systematic literature review frameworks (e.g., EPA’s strategies for data harmonization ) to compare experimental conditions across studies.

Q. What strategies optimize molecular weight distribution during polymerization?

- Methodological Answer :

- Catalyst Optimization : Adjust titanium-based catalyst concentrations (0.01–0.1 wt%) to balance reaction rate and side reactions.

- Stoichiometric Control : Use excess diol (2–5%) to drive esterification to completion.

- Membrane Separation : Post-synthesis, employ ultrafiltration membranes (e.g., polyethersulfone) to fractionate low-molecular-weight oligomers .

Q. How can copolymerization with other monomers alter the polymer’s mechanical properties?

- Methodological Answer : Introduce comonomers (e.g., ethylene glycol or isophthalic acid) to modify crystallinity and flexibility. For example:

- Experimental Design : Synthesize block copolymers via sequential monomer addition.

- Characterization : Use Dynamic Mechanical Analysis (DMA) to assess storage/loss moduli and tensile testing for Young’s modulus.

- Data Analysis : Apply statistical models (e.g., ANOVA) to evaluate the impact of comonomer ratios on properties .

Q. What advanced degradation studies are relevant for evaluating environmental persistence?

- Methodological Answer :

- Hydrolytic Degradation : Incubate polymer films in buffer solutions (pH 4–10) at 37°C, monitoring mass loss and molecular weight reduction via GPC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under oxidative/nitrogen atmospheres.

- Microbial Degradation : Use soil burial tests with microbial consortia, quantifying CO₂ evolution via gas chromatography .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility parameters for this polymer?

- Methodological Answer :

Standardize Solvents : Test solubility in common solvents (e.g., chloroform, DMF) under controlled temperatures (25°C ± 1°C).

Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) via turbidimetric titration.

Cross-Validate : Compare results with computational models (e.g., Molecular Dynamics simulations) and literature data using frameworks like the EPA’s peer-review criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.